Silver carbonate

Description

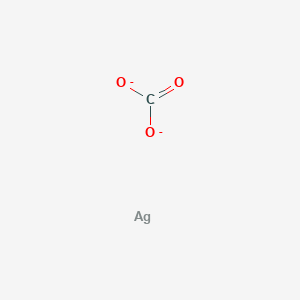

Structure

3D Structure of Parent

Properties

CAS No. |

534-16-7 |

|---|---|

Molecular Formula |

CH2O3.2Ag CH2Ag2O3 |

Molecular Weight |

277.761 g/mol |

IUPAC Name |

carbonic acid;silver |

InChI |

InChI=1S/CH2O3.2Ag/c2-1(3)4;;/h(H2,2,3,4);; |

InChI Key |

WIKQEUJFZPCFNJ-UHFFFAOYSA-N |

SMILES |

C(=O)([O-])[O-].[Ag+].[Ag+] |

Canonical SMILES |

C(=O)(O)O.[Ag].[Ag] |

density |

6.1 at 68 °F (USCG, 1999) - Denser than water; will sink |

melting_point |

720°C |

Other CAS No. |

534-16-7 16920-45-9 |

physical_description |

Silver carbonate is an odorless yellow to brown solid. Sinks in water. (USCG, 1999) Light yellow solid; Darkens on drying and light exposure; [Merck Index] Yellow odorless powder; Insoluble in water (0.032 g/L); [Alfa Aesar MSDS] |

Pictograms |

Corrosive; Irritant; Environmental Hazard |

solubility |

12.8 mg/mL (cold water) |

Synonyms |

Disilver carbonate; Fetizon’s reagent; Silver(I) carbonate; Carbonic Acid Disilver(1+) Salt; |

Origin of Product |

United States |

Synthetic Methodologies for Silver Carbonate Materials

Precipitation-Based Synthesis Approaches

Precipitation is a widely employed method for synthesizing silver carbonate due to its simplicity and scalability. This technique involves the reaction of a soluble silver salt, typically silver nitrate (B79036) (AgNO₃), with a carbonate source, such as sodium carbonate (Na₂CO₃), in an aqueous solution. wikipedia.org The resulting this compound, being poorly soluble in water, precipitates out of the solution. wikipedia.org

Controlled Precipitation Parameters for this compound Formation

The characteristics of the this compound formed through precipitation can be finely tuned by controlling various reaction parameters. These parameters influence the nucleation and growth of the crystals, thereby affecting the final product's morphology and size. Key parameters include:

pH of the reaction medium: The pH of the solution plays a crucial role in the precipitation process. Adjusting the pH can alter the supersaturation of the solution, which in turn affects the rate of nucleation and crystal growth. researchgate.net

Reactant concentrations: The concentrations of the silver precursor and the carbonate source directly impact the supersaturation level. Higher concentrations can lead to faster precipitation and potentially smaller particle sizes. researchgate.net

Temperature: The reaction temperature influences the solubility of this compound and the kinetics of the precipitation reaction.

Stirring rate: The rate of stirring affects the homogeneity of the reaction mixture and the diffusion of reactants, which can influence the particle size distribution.

Presence of additives: The addition of surfactants or polymers can act as capping agents, controlling the growth of specific crystal faces and leading to different morphologies.

By carefully manipulating these parameters, it is possible to synthesize this compound with desired characteristics.

Influence of Precursor Stoichiometry and Reaction Conditions on this compound Morphology

The stoichiometry of the precursors and the specific reaction conditions are critical in determining the morphology of the resulting this compound particles. The molar ratio of the silver salt to the carbonate source can influence the shape and size of the crystals. For instance, using a deficiency of silver nitrate when reacting with sodium carbonate is a common method for its preparation. wikipedia.org

The morphology of this compound can range from simple polyhedral crystals to more complex structures like dendrites and spherulites. researchgate.net These variations in morphology are a direct consequence of the interplay between nucleation and crystal growth rates, which are governed by the reaction conditions. For example, the rate of generation of atomic silver, which dictates the supersaturation in the system, can be enhanced by increasing the concentrations of the silver precursor and the reducing agent, as well as by increasing the pH. researchgate.net

The table below summarizes the effect of different synthesis parameters on the morphology of this compound.

| Parameter | Effect on Morphology |

| pH | Influences supersaturation, affecting crystal growth and shape. researchgate.net |

| Reactant Concentration | Higher concentrations can lead to faster nucleation and smaller particles. researchgate.net |

| Temperature | Affects solubility and reaction kinetics, influencing crystal size. |

| Additives | Can direct crystal growth to form specific shapes. |

Green Synthesis Strategies for this compound Nanostructures

In recent years, there has been a growing interest in developing environmentally friendly methods for synthesizing nanomaterials. These "green" synthesis approaches utilize biological systems or eco-friendly reagents to produce nanoparticles, offering a sustainable alternative to conventional chemical methods.

Biosynthesis of this compound Nanoparticles via Microbial Pathways

A novel and eco-friendly approach for synthesizing this compound nanoparticles involves the use of microorganisms. nih.gov This biosynthesis method utilizes the metabolic processes of bacteria, such as marine actinobacteria, to facilitate the formation of nanoparticles. nih.gov In one study, the biomass of Saccharopolyspora erythrea was used for the green synthesis of this compound nanoparticles. nih.gov The initial indication of nanoparticle formation was a color change of the biomass from off-white to dark brown after the addition of silver nitrate. nih.gov

The morphology and size of the biosynthesized nanoparticles are influenced by various factors, including the specific microbial strain used, culture conditions such as pH and temperature, and the preparation process. nih.gov For example, this compound nanoparticles synthesized using Saccharopolyspora erythrea were found to be predominantly triangular in shape with an approximate size of 100 nm. nih.gov Other shapes, such as rectangular and spherical, were also observed. nih.gov

The use of microorganisms for nanoparticle synthesis is considered a simple, cost-effective, non-toxic, and environmentally friendly method. nih.gov

Eco-friendly Approaches in this compound Synthesis

Beyond microbial synthesis, other eco-friendly approaches for this compound synthesis are being explored. One such method involves utilizing carbon dioxide from the atmosphere as the carbonate source. This process is considered carbon-neutral and environmentally friendly. google.com The method involves mixing a water-soluble silver salt with a hydroxide of a monovalent metal to create an aqueous solution. Carbon dioxide from the air then dissolves in this solution, generating carbonate ions that react with the silver ions to precipitate this compound. google.com The efficiency of this process can be influenced by the molar ratio of the monovalent metal ion to the silver ion. google.com

Another approach focuses on safer and simpler purification processes for this compound, aiming to reduce energy consumption and environmental impact. google.com This can involve using recyclable complexing agents to remove impurities from industrial-grade silver nitrate before the precipitation of high-purity this compound. google.com Such methods align with the principles of green chemistry by minimizing waste and promoting energy efficiency. google.com

Chemical Reduction Methods for Controlled this compound Nanostructure Formation

Chemical reduction is a common and versatile method for synthesizing metallic nanoparticles, and it can also be adapted for the controlled formation of this compound nanostructures. This approach typically involves the reduction of a silver salt in the presence of a reducing agent and a stabilizing agent.

While the direct synthesis of this compound via reduction is less common than for metallic silver, the principles of controlling nucleation and growth are similar. The choice of reducing agent, such as sodium borohydride (B1222165), glucose, or ethylene (B1197577) glycol, and stabilizing agents, like polyvinylpyrrolidone (PVP), plays a crucial role in determining the size and shape of the resulting nanostructures. garph.co.uknih.gov

In some synthesis routes, this compound is used as a precursor. For example, a light yellow suspension of this compound can be formed by reacting silver nitrate and sodium carbonate, which is then used in a subsequent hydrothermal process to synthesize silver nanowires. nih.gov The controlled release of silver ions from the less soluble this compound can help in regulating the nucleation and growth of the final nanostructures.

The key to forming controlled nanostructures lies in balancing the rates of reduction and particle growth. A two-step reduction process, where a strong reducing agent is used to create small seed particles followed by a weaker reducing agent for further growth, can be employed for better control over the final morphology. garph.co.uk

Advanced Characterization Techniques for Silver Carbonate Research

Structural and Morphological Elucidation

Understanding the crystal structure and physical form of silver carbonate is fundamental to predicting and controlling its behavior. X-ray diffraction and electron microscopy are the primary tools used for this purpose.

X-ray diffraction (XRD) is an indispensable technique for determining the crystallographic structure and phase purity of this compound. mdpi.comresearchgate.net The resulting diffraction pattern, a plot of diffraction intensity versus the angle of the diffracted beam (2θ), serves as a unique fingerprint for the crystalline material. mdpi.com

At ambient conditions, this compound typically exhibits a monoclinic crystal structure. rsc.orguniovi.esamazonaws.com The diffraction peaks observed in an XRD pattern can be indexed to specific crystal planes, and their positions and intensities are compared to standard reference patterns, such as those in the International Centre for Diffraction Data (ICDD) database, to confirm the phase. rsc.orgnih.gov For instance, diffraction peaks at 2θ values around 18.54°, 32.74°, and 37.07° are characteristic of the monoclinic phase of Ag₂CO₃. rsc.org The sharpness and intensity of these peaks provide information about the crystallinity of the material; sharp, intense peaks are indicative of a highly crystalline structure. mdpi.com

XRD is also crucial for identifying any crystalline impurities or secondary phases that may be present in the sample. rsc.org Furthermore, analysis of the peak broadening in the XRD pattern, often using the Scherrer equation, can be used to estimate the average crystallite size of the this compound nanoparticles. mdpi.com

Table 1: Representative XRD Data for Monoclinic this compound

| 2θ (degrees) | Miller Indices (hkl) | d-spacing (Å) |

|---|---|---|

| 18.32° | (100) | 4.85 |

| 18.54° | (020) | 4.78 |

| 20.5° | (110) | 4.32 |

| 32.74° | (-101) | 2.73 |

| 33.81° | (130) | 2.65 |

| 37.07° | (200) | 2.42 |

| 39.60° | (031) | 2.27 |

Data sourced from studies on monoclinic Ag₂CO₃. rsc.org

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful techniques for visualizing the morphology, size, and surface features of this compound particles. nih.govmdpi.com

Scanning Electron Microscopy (SEM) provides high-resolution images of the sample's surface topography. mdpi.com In the study of this compound, SEM analysis reveals the shape and size of the particles, which can vary depending on the synthesis method. mdpi.comcapes.gov.br For example, this compound has been synthesized as short rods. capes.gov.br SEM can also show the degree of particle aggregation or agglomeration. mdpi.com Some studies have reported biosynthesized this compound nanoparticles with diverse shapes, including triangular, rectangular, and spherical, with an average size ranging from 90 to 110 nm. nih.govmdpi.com

Atomic Force Microscopy (AFM) offers a three-dimensional representation of the surface topology of materials at the nanoscale. nih.govmdpi.com This technique is particularly useful for providing detailed information about the surface roughness and specific shapes of nanoparticles. nih.gov For instance, AFM has been used to confirm the triangular shape of biosynthesized this compound nanoparticles. nih.govmdpi.com Unlike electron microscopy, AFM does not require the sample to be electrically conductive. nih.gov

Table 2: Morphological Characteristics of this compound from Electron Microscopy

| Technique | Information Obtained | Example Findings for this compound |

|---|---|---|

| SEM | Particle shape, size, and aggregation | Short rods, irregular and aggregated shapes, diverse morphologies (triangular, rectangular, spherical) with sizes of 90-110 nm. mdpi.comnih.govmdpi.comcapes.gov.br |

| AFM | 3D surface topology, particle height, and roughness | Confirmed triangular shapes of nanoparticles, provides high-contrast images. nih.govmdpi.comupm.edu.my |

Spectroscopic Investigations of this compound Composition and Bonding

Spectroscopic techniques are employed to probe the chemical composition, functional groups, and electronic properties of this compound.

Fourier Transform Infrared (FTIR) spectroscopy is a crucial analytical tool for identifying the functional groups and chemical bonds present in a material. mdpi.comscirp.org In the analysis of this compound, the FTIR spectrum confirms the presence of the carbonate ion (CO₃²⁻) through its characteristic vibrational modes. rsc.org

The planar CO₃²⁻ group exhibits distinct absorption bands in the infrared spectrum. Intense bands observed around 1442 cm⁻¹ and 1377 cm⁻¹ are attributed to the stretching vibrations of the C-O bonds within the carbonate group. rsc.orgresearchgate.net Other characteristic peaks for the carbonate ion can be found at approximately 879 cm⁻¹ and 697 cm⁻¹. rsc.org The presence of these specific peaks in the FTIR spectrum provides strong evidence for the successful formation of this compound. mdpi.comresearchgate.net The technique can also reveal the presence of other organic residues or surface modifications if peaks corresponding to C-H stretching or bending are observed. researchgate.net

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~1500 & 1382 | C-O stretching in carbonate group | researchgate.netresearchgate.net |

| ~1442 & 1377 | C-O stretching in carbonate group | rsc.org |

| ~879 | Carbonate group vibration | rsc.org |

| ~705 & 721 | v4 mode of carbonate ion | amazonaws.com |

| ~802 | v2 mode of carbonate ion | amazonaws.com |

Diffuse Reflectance Spectroscopy (DRS), often recorded as UV-Vis DRS, is used to investigate the optical properties of solid materials, particularly their light absorption characteristics and band gap energy. capes.gov.brresearchgate.netholmarc.com For this compound, DRS reveals that it can absorb light in the visible region of the electromagnetic spectrum. researchgate.netniscair.res.in

The data from DRS can be used to determine the band gap energy (Eg) of the semiconductor by plotting (αhν)ⁿ versus the photon energy (hν), where α is the absorption coefficient and n depends on the nature of the electronic transition. For this compound, which is reported to be an indirect transition semiconductor, n is typically taken as 2. rsc.orgresearchgate.net The band gap is then estimated by extrapolating the linear portion of the curve to the energy axis. rsc.orgresearchgate.net The reported band gap values for this compound vary in the literature, with values cited around 2.08 eV, 2.4 eV, and up to 2.62 eV. rsc.orgcapes.gov.brresearchgate.net These variations can be attributed to differences in particle size, morphology, and crystallinity.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within the top few nanometers of a material's surface. wikipedia.orgresearchgate.netresearchgate.net

In the XPS analysis of this compound, high-resolution spectra are recorded for the core levels of the constituent elements: silver (Ag 3d), carbon (C 1s), and oxygen (O 1s). The binding energy of these photoelectrons is characteristic of the element and its oxidation state. rsc.org

For this compound, the Ag 3d spectrum typically shows two peaks, Ag 3d₅/₂ and Ag 3d₃/₂, due to spin-orbit splitting. The binding energy for Ag 3d₅/₂ in Ag₂CO₃ has been reported at approximately 367.5 eV to 367.8 eV. xpsdatabase.netxpsdatabase.net The C 1s spectrum for the carbonate group is expected at a higher binding energy compared to adventitious carbon, often around 288.5 eV. xpsfitting.com The O 1s spectrum can help to distinguish between the oxygen in the carbonate group and other oxygen species, such as those in silver oxide (Ag₂O), which may be present as an impurity or decomposition product. uw.edu.pl The O 1s peak for the carbonate in Ag₂CO₃ has been identified at around 531.0 eV. uw.edu.pl

Table 4: Representative XPS Binding Energies for this compound

| Element | Core Level | Binding Energy (eV) | Reference |

|---|---|---|---|

| Silver (Ag) | Ag 3d₅/₂ | 367.5 - 367.8 | xpsdatabase.netxpsdatabase.net |

| Carbon (C) | C 1s | ~288.5 | xpsfitting.com |

X-ray Fluorescence (XRF) for Elemental Composition

X-ray Fluorescence (XRF) is a non-destructive analytical technique widely employed for determining the elemental composition of materials. The method involves irradiating a sample with high-energy X-rays, which causes the ejection of inner-shell electrons from the atoms within the sample. The subsequent filling of these vacancies by outer-shell electrons results in the emission of secondary X-rays, known as fluorescent X-rays, at energies characteristic of each element present. The intensity of these emitted X-rays is proportional to the concentration of the corresponding element.

In the context of this compound (Ag₂CO₃) research, XRF is a valuable tool for verifying purity, identifying trace elements, and quantifying the elemental makeup of composite materials. Field-portable XRF (FPXRF) analyzers, in particular, allow for rapid, on-site screening of samples. saimm.co.zaepa.gov Generally, elements with an atomic number of 16 (sulfur) or greater can be effectively detected and quantified. epa.gov This makes the technique well-suited for analyzing silver (Ag), a primary constituent of this compound, as well as other heavier elements that may be present as dopants or impurities. epa.gov

Research on materials such as carbonate-bearing base metal tailings has demonstrated the utility of XRF in quantifying major and minor elements, including silver. saimm.co.za For instance, in the analysis of this compound nanoparticles, XRF is used to conduct a thorough elemental analysis to confirm the presence and relative abundance of silver and other constituent elements. nih.gov The technique can provide critical data on the stoichiometry of the compound and detect any elemental contaminants that might influence its properties. However, for lighter elements such as carbon and oxygen, other techniques are typically required as they are not readily detected by most XRF spectrometers. epa.gov

Table 1: Detectable Elements by Field Portable X-ray Fluorescence (FPXRF) Relevant to this compound Analysis This table is for illustrative purposes based on the source.

| Element | Chemical Symbol | Atomic Number | Notes |

|---|---|---|---|

| Silver | Ag | 47 | Primary constituent of this compound. epa.gov |

| Lead | Pb | 82 | Common impurity in silver ores. researchgate.net |

| Copper | Cu | 29 | Often alloyed with silver. researchgate.net |

| Zinc | Zn | 30 | Can be associated with silver mineral deposits. researchgate.net |

| Sulfur | S | 16 | Lower limit of detection for many FPXRF units. epa.gov |

Surface Area and Porosity Determination of this compound Materials

The surface area and porosity of this compound materials are critical parameters that significantly influence their performance in applications such as catalysis and photocatalysis. The Brunauer–Emmett–Teller (BET) method is the most common technique used for determining specific surface area. mdpi.comacs.org This analysis involves the physisorption of a gas, typically nitrogen, onto the surface of the material at cryogenic temperatures (−196 °C). mdpi.com

The process requires degassing the sample under vacuum at an elevated temperature to remove pre-adsorbed gases and vapors from its surface. mdpi.com From the nitrogen adsorption isotherm, the specific surface area (SBET) is calculated. acs.org Further analysis of the isotherm data can yield the total pore volume (Vtotal), micropore volume (Vmicro), and average pore size. mdpi.comacs.org

Table 2: Porosity Characteristics of Porous Materials Determined by Nitrogen Physisorption This table presents typical data obtained from porosity analysis for illustrative purposes.

| Parameter | Symbol | Description | Example Value (Ag-MBG) mdpi.com | Example Value (Porous Cu) liverpool.ac.uk |

|---|---|---|---|---|

| Specific Surface Area | SBET | The total surface area of the material per unit of mass. | 345 m²/g | 5-45 cm²/g |

| Total Pore Volume | Vtotal | The sum of the volumes of all pores. | 0.423 cm³/g | N/A |

| Average Pore Size | Dpore | The average diameter of the pores. | 7.5 nm | 75-1500 µm |

Advanced In Situ Spectroscopic Studies on this compound Interfacial Processes

Understanding the dynamic changes occurring at the surface of this compound during chemical reactions is essential for elucidating mechanisms in fields like atmospheric corrosion. In situ spectroscopic techniques allow for the real-time observation of these interfacial processes under relevant environmental conditions.

In Situ Infrared Reflection Absorption Spectroscopy (IRRAS) for Surface Reaction Mechanism

In Situ Infrared Reflection Absorption Spectroscopy (IRRAS) is a highly surface-sensitive technique used to study thin films and adsorbed molecules on metal surfaces. aip.org It is particularly effective for investigating the initial stages of atmospheric corrosion. benthamopenarchives.com In studies of silver exposed to humidity and carbon dioxide, IRRAS has been instrumental in identifying the formation of basic this compound (AgOH·Ag₂CO₃). aip.orgbenthamopen.com

The technique can detect vibrational modes of molecules formed on the surface. Time-resolved IRRAS studies have shown the evolution of specific absorption bands that are characteristic of basic this compound. researchgate.net These findings are crucial for building a mechanistic understanding of how environmental factors like humidity and CO₂ concentration contribute to the degradation of silver surfaces. benthamopenarchives.com The influence of UV light as an accelerator for the formation of basic this compound has also been demonstrated through in situ IRRAS experiments. benthamopen.comresearchgate.net

Table 3: Characteristic IRRAS Absorption Bands for Basic this compound Formation on Silver Surfaces

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 1221 | -C-O asymmetric stretch vibration of basic this compound | aip.orgbenthamopen.com |

| 1109 | Asymmetric CO₃²⁻ stretch vibration of basic this compound | aip.orgbenthamopen.com |

| 922 | Associated with the formation of AgOH·Ag₂CO₃ | benthamopen.comresearchgate.net |

Time of Flight Secondary Ion Mass Spectrometry (TOF-SIMS) for Corrosion Product Depth Distribution

Time of Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a powerful surface analysis technique that provides detailed elemental and molecular information from the outermost layers of a material. spectraresearch.com By combining analysis with a sputtering ion beam, TOF-SIMS can perform depth profiling, which reveals the distribution of chemical species as a function of depth into the sample. benthamopen.comspectraresearch.com This is particularly useful for characterizing the layered structure of corrosion products. researchgate.net

In the study of silver corrosion where basic this compound is formed, ex situ TOF-SIMS measurements complement in situ IRRAS data by providing three-dimensional information about the corrosion layer. benthamopenarchives.comresearchgate.net Depth profiles can distinguish the in-depth distribution of different corrosion products, such as Ag₂CO₃ and AgOH. benthamopen.com For example, studies have shown that the thickness and composition of the corrosion layer are dependent on environmental conditions like relative humidity and CO₂ concentration. benthamopen.com A dual-beam setup, using one beam for sputtering (e.g., Cs⁺) and another for analysis (e.g., Bi⁺), allows for high-resolution depth profiling of the formed corrosion products. benthamopen.com

Decomposition Pathways and Phase Stability of Silver Carbonate

Thermal Decomposition Mechanisms of Silver Carbonate

The thermal decomposition of this compound is a complex, multi-step process rather than a simple, single-stage reaction. The pathway and kinetics of this decomposition are highly sensitive to experimental conditions. researchgate.net

Decomposition of this compound to Silver Oxide: Initially, this compound decomposes to form silver (I) oxide and carbon dioxide gas. This reaction generally begins at temperatures around 160-210°C. wikipedia.orgatamanchemicals.com

Ag₂CO₃(s) → Ag₂O(s) + CO₂(g)

Decomposition of Silver Oxide to Elemental Silver: At higher temperatures, typically above 280°C, the silver oxide formed in the first stage further decomposes into elemental silver and oxygen gas. wikipedia.orgatamanchemicals.comacs.org

2Ag₂O(s) → 4Ag(s) + O₂(g)

Research has shown that the decomposition is more intricate than these two simple steps suggest. The process often initiates on the surface of the this compound particles, forming a product layer of silver oxide around an unreacted core. researchgate.netresearchgate.netacs.org This creates a core-shell structure (Ag₂CO₃-Ag₂O) during the reaction. researchgate.net The complete decomposition can be kinetically deconvoluted into four or five partially overlapping reaction steps, depending on the sample properties and heating conditions. researchgate.net Temperature-programmed reaction (TPR) data confirm the decomposition of Ag₂CO₃ to CO₂ and Ag₂O at about 260°C, followed by the decomposition of Ag₂O to silver metal and O₂ at approximately 420°C. acs.org

The kinetics of this compound's thermal decomposition are profoundly affected by the surrounding atmosphere and the heating profile.

Influence of Atmosphere:

Carbon Dioxide (CO₂): The presence of a CO₂ atmosphere shifts the initial decomposition (Ag₂CO₃ → Ag₂O + CO₂) to higher temperatures. acs.orgamazonaws.com This is due to the reversibility of the reaction; an increased partial pressure of CO₂ gas suppresses the forward decomposition reaction according to Le Chatelier's Principle. vaia.com

Water Vapor (H₂O): Atmospheric water vapor has been reported to influence the kinetics of the decomposition process. acs.orgacs.org

Inert Atmosphere (Nitrogen, Helium): In an inert atmosphere like nitrogen, the decomposition proceeds readily. acs.org Differential thermal analysis in helium shows partial decomposition evolving CO₂ at 190-200°C, followed by simultaneous evolution of CO₂ and O₂ at 350-400°C, leaving behind silver metal. researchgate.net

Influence of Temperature and Heating Rate:

The decomposition is an endothermic reaction, requiring heat input to proceed. vaia.comtestbook.com The rate of decomposition generally increases with temperature, although some studies have noted complex behavior, including negative temperature coefficients in specific ranges, potentially due to the formation and breakdown of unstable intermediates. acs.org

The heating rate significantly alters the reaction pathway. researchgate.net At lower heating rates, the two main decomposition stages (Ag₂CO₃ → Ag₂O and Ag₂O → Ag) can appear as well-separated reactions. As the heating rate increases, these steps tend to overlap. researchgate.net

To understand the complex kinetics of this compound decomposition, physicogeometrical models have been proposed. These models consider the physical and geometrical changes occurring within the reacting solid particles. researchgate.netacs.orgacs.org

A prevalent model describes the reaction as beginning on the particle surface, creating a core-shell structure of unreacted Ag₂CO₃ encased in a product layer of Ag₂O. researchgate.netacs.org The subsequent reaction kinetics are controlled by two competing physicochemical processes: researchgate.netacs.org

Diffusion of Gaseous Product: The rate is influenced by the diffusional removal of the gaseous product (CO₂) through the surface product layer. The growth and sintering of Ag₂O particles in this layer can create or block channels for CO₂ to escape. researchgate.netacs.org

Internal Pressure Build-up: If CO₂ diffusion is hindered, the partial pressure of CO₂ inside the core-shell particle increases. This can cause the internal reaction to slow or even stop until the temperature rises sufficiently to decompose the outer Ag₂O layer. researchgate.netacs.org

This model, which accounts for partially overlapping reaction stages and the geometric constraints of the reaction, helps explain the complex and variable decomposition behavior observed under different conditions. researchgate.netresearchgate.net

Structural Phase Transitions of this compound

In addition to thermal decomposition, this compound undergoes structural phase transitions when subjected to changes in temperature or pressure, transforming into different polymorphs with distinct crystal structures.

Before reaching its decomposition temperature, this compound exhibits temperature-induced polymorphism, transitioning through two high-temperature phases. acs.orgacs.org These transitions are reversible. akjournals.com Heating the compound in a CO₂ atmosphere increases the decomposition temperature, which allows for the study of these high-temperature phases. acs.orgresearchgate.netnih.gov

The phases are:

Room-Temperature (lt-Ag₂CO₃) Phase: At ambient conditions, this compound has a monoclinic crystal structure (space group P2₁/m). wikipedia.orgacs.orguniovi.es

Intermediate-Temperature (β-Ag₂CO₃) Phase: Upon heating, the monoclinic phase transforms into the β-Ag₂CO₃ phase around 150-180°C. acs.orgresearchgate.net This phase has a hexagonal crystal structure (space group P31c). wikipedia.orgacs.orguniovi.es

High-Temperature (α-Ag₂CO₃) Phase: With further heating to about 210°C, the β-phase transforms into the α-Ag₂CO₃ phase, which also has a hexagonal structure but with a different space group (P2m). wikipedia.orgacs.orgresearchgate.netuniovi.es

These structural phase transitions occur immediately after the initial formation of a silver oxide surface layer when the decomposition process begins. researchgate.netacs.orgacs.org

| Phase | Temperature | Crystal System | Space Group | Lattice Parameters |

|---|---|---|---|---|

| lt-Ag₂CO₃ | 295 K (22°C) | Monoclinic | P2₁/m | a = 4.8521 Å, b = 9.5489 Å, c = 3.2536 Å, β = 91.971° |

| β-Ag₂CO₃ | 453 K (180°C) | Hexagonal (Trigonal) | P31c | a = 9.1716 Å, c = 6.5176 Å |

| α-Ag₂CO₃ | 476 K (203°C) | Hexagonal | P$\bar{6}$2m | a = 9.0924 Å, c = 3.3249 Å |

The application of high pressure also induces structural changes in this compound. Synchrotron X-ray powder diffraction experiments have revealed two pressure-induced phase transitions at room temperature. researchgate.net

At 2.9 GPa , the initial monoclinic structure transforms into a high-pressure phase designated as HP1 . researchgate.net

At 10.5 GPa , a second transition occurs to another high-pressure phase, HP2 . researchgate.net

Interestingly, the HP2 phase can be indexed with the same monoclinic P2₁/m structure as the initial phase, and it remains stable upon decompression. researchgate.net This suggests that the intermediate HP1 phase may be a product of non-hydrostatic stresses within the sample, highlighting the material's high sensitivity to such conditions. researchgate.net No temperature-induced phase transitions were observed when heating the sample at a constant pressure of approximately 3 GPa. researchgate.net

Impact of Non-Hydrostatic Conditions on this compound Phase Stability

The phase stability of this compound (Ag₂CO₃) is significantly influenced by the nature of the applied pressure. Under non-hydrostatic conditions, where pressure is not applied uniformly in all directions, this compound exhibits distinct behaviors and phase transitions that differ from those observed under hydrostatic pressure. This sensitivity to stress underscores the importance of the experimental environment in determining the material's structural properties.

Research utilizing synchrotron X-ray powder diffraction (XRD) at high pressures and room temperature has revealed the profound effect of non-hydrostatic stresses on the phase stability of this compound. researchgate.net When subjected to increasing pressure, this compound undergoes two pressure-induced phase transitions. The first transition occurs at approximately 2.9 GPa, leading to a high-pressure phase designated as HP1. A second transition to another high-pressure phase, HP2, is observed at 10.5 GPa. researchgate.net

The compressibility of this compound has also been examined, showing that the c-axis is the most compressible. This anisotropy in compression is attributed to the weak nature of the closed-shell Ag-Ag interactions within the crystal structure. researchgate.net

Further studies on related carbonate systems have also highlighted the role of non-hydrostatic conditions in inducing phase transitions. For instance, in iron-rich ankerite, a reversible phase transition observed at 12 GPa is thought to be a consequence of increasingly non-hydrostatic conditions above 10 GPa. researchgate.net Similarly, in studies of aurichalcite, the deterioration of XRD patterns above 6 GPa is attributed to non-hydrostatic compression. csic.es These examples from the broader class of carbonates provide a comparative context for understanding the stress-sensitive nature of this compound.

The behavior of this compound under non-hydrostatic pressure is summarized in the table below:

| Pressure (GPa) | Observed Phase/Event | Notes |

| Ambient | P2₁/m structure | The initial, stable phase of this compound at room temperature and pressure. |

| 2.9 | Transition to HP1 phase | A pressure-induced phase transition is observed. researchgate.net |

| 10.5 | Transition to HP2 phase | A second pressure-induced phase transition occurs. researchgate.net |

| > 10.5 | HP2 phase (indexed with initial P2₁/m structure) | The HP2 phase is stable upon decompression, suggesting the HP1 phase is a product of non-hydrostatic stress. researchgate.net DFT calculations support the stability of the initial structure at this pressure. researchgate.net |

Catalytic Applications and Mechanistic Investigations of Silver Carbonate

Photocatalytic Activity of Silver Carbonate

This compound (Ag₂CO₃) has emerged as a promising visible-light-responsive photocatalyst. Its efficacy stems from a combination of a small band gap, significant oxidation potential of photogenerated holes, and efficient separation of electron-hole pairs. acs.orgresearchgate.net

Visible Light-Driven Degradation of Organic Pollutants (e.g., Dyes, Phenols)

This compound demonstrates high activity in the degradation of various organic pollutants under visible light. capes.gov.brresearchgate.net This includes dyes such as rhodamine B (RhB), methylene (B1212753) blue (MB), and methyl orange (MO), as well as phenolic compounds. acs.orgresearchgate.netcapes.gov.brnih.gov The photocatalytic process leads to the mineralization of these organic pollutants, as evidenced by a decrease in the total organic carbon (TOC) value. capes.gov.brmdpi.com

The efficiency of degradation can be influenced by several factors, including the initial pollutant concentration, catalyst dosage, and the light source. For instance, complete degradation of 5 ppm of 4-tert-butylphenol (B1678320) was achieved in 60 minutes using 200 mg/L of Ag₂CO₃. researchgate.net The photocatalytic activity of this compound can be further enhanced by creating composites with other materials like tin sulfide (B99878) (SnS₂), sulfur-doped graphene oxide (SGO), activated carbon (AC), and bismuth-based compounds. nih.govmdpi.comrsc.orgtandfonline.combeilstein-journals.org These composites often exhibit synergistic effects that facilitate better charge transfer and separation, leading to improved degradation rates. rsc.org For example, an Ag₂CO₃/SnS₂ composite showed a degradation rate constant for methyl orange that was 6.22 and 1.65 times higher than that of pure Ag₂CO₃ and SnS₂, respectively. rsc.org Similarly, a composite of Ag₂CO₃ loaded on activated carbon achieved a remarkable 96.6% removal efficiency for Rhodamine B. tandfonline.com

Table 1: Photocatalytic Degradation of Organic Pollutants by this compound and its Composites

| Pollutant | Catalyst | Light Source | Degradation Efficiency/Rate | Reference |

|---|---|---|---|---|

| Rhodamine B (RhB) | Ag₂CO₃ | Visible Light | High activity | acs.org |

| Phenol | Ag₂CO₃ | Visible Light | High activity, TOC decreased | capes.gov.br |

| Methylene Blue (MB) | Ag₂CO₃ | Visible Light | High activity | capes.gov.brresearchgate.net |

| 4-tert-butylphenol | Ag₂CO₃ | Simulated Solar | 100% degradation in 60 min | researchgate.net |

| Methyl Orange (MO) | Ag₂CO₃/SnS₂ | Visible Light (λ > 420 nm) | 6.22x higher rate than pure Ag₂CO₃ | rsc.org |

| Various Dyes, Thiram | SGO-Ag₂CO₃ | Visible Light | >90% degradation | nih.gov |

| Rhodamine B (RhB) | Ag₂CO₃/AC | Visible Light | 96.6% removal | tandfonline.com |

| Tetracycline (TC) | Ag₂CO₃/BiOBr/CdS | Visible Light | 98.79% elimination in 70 min | nih.govmdpi.com |

| Phenol, Acid Orange II | MoS₂/Ag₂CO₃ | Visible Light (λ > 420 nm) | 93% and 95% degradation in 100 min | rsc.org |

| Ibuprofen (IBF) | ZnO-Ag₂CO₃-Ag₂O | Visible Light | 99.3% photodegradation | mdpi.com |

Mechanisms of Photocorrosion and Strategies for Enhancing this compound Stability

A significant challenge in the application of this compound as a photocatalyst is its instability under light irradiation, which leads to photocorrosion. acs.orgresearchgate.net The primary mechanism of photocorrosion involves the reduction of Ag⁺ ions to metallic silver (Ag⁰) by photogenerated electrons. researchgate.netrsc.org This process results in the decomposition of the this compound, which can diminish its photocatalytic activity over time. rsc.orgresearchgate.net

Several strategies have been developed to enhance the stability of this compound photocatalysts. One approach is the addition of silver nitrate (B79036) (AgNO₃) to the reaction system, which can inhibit photocorrosion due to the lower electrode potential of Ag/AgNO₃ compared to Ag/Ag₂CO₃. acs.orgresearchgate.net Another effective method is the creation of composite materials. For example, combining Ag₂CO₃ with titanium dioxide (TiO₂) containing single-electron-trapped oxygen vacancies can lead to a stable photocatalyst. researchgate.net In this system, the nascent metallic silver formed during photocorrosion, along with the oxygen vacancies, work synergistically to maintain high photocatalytic activity. researchgate.net

Modification with sulfate (B86663) ions (SO₄²⁻) has also been shown to improve the photostability of Ag₂CO₃. rsc.orgrsc.org The sulfate ions can facilitate electron transfer, thereby reducing the photocorrosion of this compound. rsc.org Coupling Ag₂CO₃ with materials like MoS₂ nanosheets has also proven effective in improving both the stability and activity of the photocatalyst. rsc.org

Photocatalytic Mechanisms for Microbial Destruction (e.g., E. coli)

This compound also exhibits potent photocatalytic activity for the destruction of microorganisms, such as the bacterium Escherichia coli (E. coli). capes.gov.brresearchgate.net The antimicrobial action is attributed to the photogenerated electron-hole pairs. capes.gov.br When Ag₂CO₃ is exposed to visible light, it generates reactive oxygen species (ROS) that can damage and inactivate bacterial cells. researchgate.net Even in the dark, this compound dispersions have shown antimicrobial efficiency against E. coli. researchgate.net The core-shell structure of some this compound nanocomposites plays a crucial role in their enhanced toxic effect against Gram-negative bacteria, with the photocatalytic properties being amplified upon exposure to visible light. researchgate.net

The primary reactive species responsible for the degradation of organic pollutants and microbial destruction are often identified through scavenger experiments. These studies have indicated that photogenerated holes (h⁺) and superoxide (B77818) radical anions (•O₂⁻) are the main reactive species in the photocatalytic process of Ag₂CO₃. mdpi.comrsc.org In some composite systems, hydroxyl radicals (•OH) and ozonide radicals (•O₃⁻) also play a significant role. nih.govrsc.org

This compound in Organic Synthesis and Transformations

Beyond its photocatalytic applications, this compound is a versatile reagent in organic synthesis, acting as an oxidant, a base, and a Lewis acid. researchgate.netresearchgate.netcollegedunia.com

This compound as an Oxidant in Transition Metal-Catalyzed Reactions (e.g., Palladium-Catalyzed C–H Activations)

This compound is widely utilized as an oxidant in transition metal-catalyzed reactions, particularly in palladium-catalyzed C–H activation/functionalization. researchgate.netresearchgate.netmdpi.com In these reactions, Ag₂CO₃ often serves as the terminal oxidant required to facilitate the catalytic turnover, enabling the regeneration of the active palladium catalyst. nih.govrsc.org For example, it is a common additive in Pd-catalyzed C–H alkylation, alkenylation, alkynylation, and annulation reactions. nih.govrsc.org

This compound can also initiate radical reactions through single-electron transfer (SET) processes, generating reactive radical species from substrates like carboxylic acids. mdpi.com In some instances, it has been shown to react with phosphine (B1218219) ligands and arenes to form silver-aryl complexes, which are competent intermediates in C–H functionalization. whiterose.ac.ukacs.org

Dual Role of this compound as an External Base and Lewis Acid in Organic Reactions

This compound can function simultaneously as an external base and a Lewis acid in various organic reactions. researchgate.netresearchgate.netmdpi.com Its basicity, attributed to the carbonate moiety, allows it to deprotonate acidic organic molecules such as carboxylic acids, terminal alkynes, and 1,3-dicarbonyl compounds, thereby generating reactive intermediates. mdpi.com This property makes it useful in reactions like the Wittig reaction and for converting alkyl bromides to alcohols. wikipedia.orgmacsenlab.comvedantu.com

Concurrently, the silver(I) ion in Ag₂CO₃ can act as a Lewis acid. researchgate.netresearchgate.netmdpi.com This Lewis acidity enables the activation of unsaturated systems like alkynes, carbonyls, and imines towards nucleophilic attack. researchgate.netmdpi.com For instance, it can activate alkynes for various transformations, including cross-coupling and cycloaddition reactions to form heterocycles like furans and pyrroles. mdpi.com This dual functionality as a base and a Lewis acid makes this compound a valuable reagent for a range of organic transformations, including cyclizations and cross-couplings. researchgate.net

Silver-Mediated and Catalyzed Carbon-Carbon and Carbon-Heteroatom Bond Formations

This compound plays a crucial role in mediating and catalyzing a range of reactions that construct essential bonds in organic molecules. mdpi.com Its basicity allows for the in situ generation of reactive intermediates from acidic precursors like terminal alkynes and carboxylic acids. mdpi.com

Silver-catalyzed cyclization reactions provide efficient pathways to various heterocyclic structures. For instance, this compound facilitates the synthesis of substituted pyrroles through the cycloaddition of terminal alkynes and isocyanides. mdpi.comrsc.org In this process, it is proposed that this compound generates both a silver acetylide and a silver isocyanide complex, which then undergo a "click" cyclization. mdpi.com

A notable application is the divergent synthesis of indolizines and 2,4-disubstituted pyrroles from 2-pyridyl alkynyl carbinols and isocyanides. rsc.orgnih.gov The reaction outcome is chemoselective, yielding either indolizines or pyrroles in good to excellent yields. rsc.org The synthesis of 2,4-disubstituted pyrroles in this context represents a novel regioselective [3+2] cycloaddition. rsc.orgnih.gov For example, the reaction of tertiary propargylic alcohols with p-toluenesulfonylmethyl isocyanide (TosMIC) using a silver catalyst can produce indolizine (B1195054) products. rsc.org

This compound is also implicated in the synthesis of more complex heterocyclic systems. For example, it is used in the synthesis of fluorinated oxazolidin-2-ones and oxazolidine-2,4-diones through a silver-promoted fluorocyclization of aryl-containing carbamates or acrylamides. dokumen.pub

Table 1: Examples of this compound in Cyclization Reactions

| Starting Materials | Product | Catalyst/Reagent | Reference |

| Terminal Alkynes and Isocyanides | Substituted Pyrroles | This compound | mdpi.com |

| 2-Pyridyl Alkynyl Carbinols and Isocyanides | Indolizines or 2,4-Disubstituted Pyrroles | Silver Catalyst | rsc.orgnih.gov |

| Aryl-containing Carbamates or Acrylamides | Fluorinated Oxazolidin-2-ones and Oxazolidine-2,4-diones | Silver Catalyst | dokumen.pub |

This compound is an effective mediator in oxidative cross-coupling reactions, enabling the formation of C-C and C-heteroatom bonds through the functionalization of C-H bonds. mdpi.com These reactions are advantageous as they often avoid the need for pre-functionalized starting materials. nih.gov

One significant application is the Ag(I)-mediated selective oxidative cross-coupling between C-H and P-H bonds to synthesize alkynyl (diaryl) phosphine oxides. mdpi.com A proposed mechanism involves the formation of a silver acetylide and a disubstituted phosphoryl silver species from this compound, followed by a cascade of coordination and cross-coupling via two single-electron oxidations. mdpi.com

In the realm of C-H/C-H cross-coupling, this compound is often used as an oxidant in palladium-catalyzed C-H activation cycles. mdpi.com There is increasing evidence that silver salts can also directly participate in the C-H activation step. acs.orgwhiterose.ac.uk For instance, this compound reacts with certain substrates in the presence of a phosphine ligand to form a C-H bond activation product, which is a competent intermediate for cross-coupling. acs.orgwhiterose.ac.uk

Table 2: this compound in Cross-Coupling Reactions

| Reaction Type | Reactants | Product | Role of this compound | Reference |

| Oxidative C-H/P-H Cross-Coupling | Terminal Alkyne, Ph₂P(O)H | Alkynyl (diaryl) phosphine oxide | Mediator/Oxidant | mdpi.com |

| Oxidative C-H/C-H Cross-Coupling | Pentafluorobenzene, 4-Iodotoluene | Cross-coupled product | Additive/Co-catalyst | acs.orgwhiterose.ac.uk |

Silver-catalyzed decarboxylation of carboxylic acids is a valuable method for introducing or removing functional groups and for forming new C-C and C-heteroatom bonds. mdpi.comgoogle.com this compound facilitates the protodecarboxylation of various aromatic and heteroaromatic carboxylic acids under relatively mild conditions compared to traditional methods that require very high temperatures. thieme-connect.com

The proposed mechanism for the decarboxylation of ortho-substituted benzoic acids involves the formation of a silver carboxylate, which then undergoes decarboxylation to form a silver arene intermediate. mdpi.com This intermediate is then protodemetallated to yield the arene product and regenerate a silver carboxylate, thus completing the catalytic cycle. mdpi.com this compound has also been utilized in the decarboxylative acylation of pyridine (B92270) N-oxides and the decarboxylative coupling of arylglyoxylic acids with arylboronic acids to synthesize ketones. mdpi.com

Table 3: Examples of this compound-Mediated Decarboxylation

| Substrate | Reaction Type | Catalyst System | Product | Reference |

| ortho-Substituted Benzoic Acids | Protodecarboxylation | Ag₂CO₃ | Arene | mdpi.com |

| Heteroaromatic Carboxylic Acids | Protodecarboxylation | Ag₂CO₃, Acetic Acid | Heteroarene | mdpi.comthieme-connect.com |

| α-Oxocarboxylic Acids, Pyridine N-oxides | Decarboxylative Acylation | Silver Catalyst | Aryl Ketones | mdpi.com |

| Arylglyoxylic Acids, Arylboronic Acids | Decarboxylative Acylation | Ag₂CO₃ | Ketones | mdpi.com |

Silver catalysts, including this compound complexes, have shown significant promise in the chemical fixation of carbon dioxide (CO₂), particularly in the synthesis of cyclic carbonates from propargylic alcohols. nih.govrsc.org This transformation is challenging under ambient conditions due to the thermodynamic stability of CO₂. rsc.org

A triphenylphosphine (B44618) complex of silver(I) carbonate has been demonstrated as a robust bifunctional catalyst for the carboxylative cyclization of propargylic alcohols and CO₂ at room temperature and atmospheric pressure, leading to α-methylene cyclic carbonates in excellent yields. nih.gov The catalyst is believed to simultaneously activate both the CO₂ and the propargylic alcohol. nih.gov The basicity of the carbonate ligand facilitates the reaction of the alcohol with CO₂, forming a key silver alkylcarbonate intermediate. The silver cation then activates the carbon-carbon triple bond, promoting intramolecular cyclization. nih.gov

Furthermore, silver-catalyzed cascade reactions of alkyne-1,n-diols with carbon dioxide have been developed to selectively form keto-functionalized cyclic carbonates under mild conditions. acs.org

Table 4: this compound in CO₂ Fixation and Cyclic Carbonate Synthesis

| Reactants | Catalyst System | Product | Conditions | Reference |

| Propargylic Alcohols, CO₂ | [(PPh₃)₂Ag]₂CO₃ | α-Methylene Cyclic Carbonates | Ambient Temperature and Pressure | nih.gov |

| Alkyne-1,n-diols, CO₂ | Silver Catalyst | Keto-functionalized Cyclic Carbonates | Mild Conditions | acs.org |

| Propargylic Alcohols, Secondary Amines, CO₂ | [(PPh₃)₂Ag]₂CO₃ | β-Oxopropylcarbamates | Atmospheric Pressure | nih.gov |

Regioselectivity and Stereoselectivity in this compound-Mediated Reactions

This compound plays a key role in controlling the regioselectivity and stereoselectivity of various organic reactions.

In the Michael addition of pyrazoles to conjugated carbonyl alkynes, this compound can switch the stereoselectivity of the product. nih.gov Reactions without this compound yield the thermodynamically stable (E)-N-carbonylvinylated pyrazoles, whereas the presence of this compound leads to the (Z)-isomer in good yields. nih.gov This switch is attributed to the coordination of the Ag⁺ ion. nih.gov Furthermore, high regioselectivity is achieved when asymmetrically substituted pyrazoles are used. nih.gov

Silver catalysts also exhibit high regioselectivity in other transformations. For example, the silver(I)-catalyzed synthesis of 3-phosphorated coumarins via the radical cyclization of alkynoates and dialkyl H-phosphonates proceeds in a highly regioselective manner. mdpi.com A novel radical reaction of a monometallofullerene with N-arylbenzamidine, mediated by this compound, was found to be highly regioselective, affording a single monoadduct. nih.gov The silver salt method for glycosidation of ambident 5-fluorouracil (B62378) derivatives also demonstrates excellent O-regioselectivity. acs.org

Site-Selective C–H Bond Functionalization (e.g., Deuteration)

A significant advancement in C-H functionalization is the development of silver-catalyzed site-selective deuteration of C-H bonds. A phosphine-ligated silver-carbonate complex has been shown to catalyze the site-selective deuteration of five-membered aromatic heterocycles and active pharmaceutical ingredients. nih.govnih.govresearchgate.net This method is notable for its use of the low-cost deuterium (B1214612) source, CH₃OD, and its applicability to substrates lacking directing groups. nih.govnih.gov

The reaction tolerates a wide range of functional groups and can be performed in both polar and nonpolar solvents. nih.govnih.gov Mechanistic studies, including kinetic isotope effects and identification of the catalyst's resting state, suggest that the rate-determining step is the C-H bond cleavage from a phosphine-ligated, silver-carbonate intermediate. nih.govnih.gov The resting state of the catalyst is proposed to be a binuclear, phosphine-ligated silver-carbonate complex. nih.gov This unique reactivity of the silver-carbonate complex opens avenues for developing new catalysts for previously challenging C-H functionalization reactions. nih.gov

Catalysis in Knoevenagel Condensation Reactions

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an active methylene compound with a carbonyl compound, typically an aldehyde or ketone. nih.govacgpubs.org this compound (Ag₂CO₃) has emerged as a versatile and effective catalyst in this transformation, often as part of heterogeneous catalytic systems that offer advantages like easy recovery and reusability. nih.govnih.gov The utility of this compound stems from its ability to function as a Lewis acid, an inorganic base, and an oxidant, allowing it to activate both reaction partners under mild conditions. nih.gov

Research Findings on this compound-Based Catalysts

Research has demonstrated the efficacy of this compound in various composite materials for catalyzing the Knoevenagel condensation.

Magnetic Silica-Supported this compound (MS/Ag₂CO₃):

A novel magnetic nanocomposite with a core-shell structure, consisting of silica-supported this compound (MS/Ag₂CO₃), has been developed as an efficient and recoverable catalyst. nih.gov This catalyst effectively promotes the Knoevenagel condensation between various aldehydes and active methylene compounds like ethyl cyanoacetate (B8463686) and malononitrile (B47326). nih.govdntb.gov.ua The reactions are typically conducted under solvent-free conditions at 60 °C in an ultrasonic bath, which provides an environmentally friendly approach by avoiding the use of hazardous organic solvents. nih.govresearchgate.net The catalyst can be easily separated from the reaction mixture using a magnet and reused multiple times without significant loss of activity. nih.gov

Ternary CdS/CeO₂/Ag₂CO₃ Nanocomposite:

Another significant development is a ternary nanocomposite of CdS/CeO₂/Ag₂CO₃, which functions as a highly efficient heterogeneous catalyst for the Knoevenagel condensation. nih.gov This catalyst operates under remarkably mild conditions, using water as a solvent at room temperature (20 °C). nih.govresearchgate.net For the reaction between benzaldehyde (B42025) and malononitrile, optimal conditions were identified as a 10% w/w catalyst loading relative to the total reagent mass. nih.gov Under these conditions, the CdS/CeO₂/Ag₂CO₃ (3:1 weight ratio) catalyst provided a high yield of 92.19% in just 33 minutes. nih.gov This system was also tested with various aromatic aldehydes, consistently yielding high isolated product yields. nih.gov Furthermore, the catalyst demonstrated excellent reusability, with only a 6.4% decrease in yield after six consecutive runs. researchgate.net

Mechanistic Investigations

The catalytic activity of this compound in the Knoevenagel condensation is attributed to its bifunctional nature, possessing both Lewis acidic and basic sites. nih.govresearchgate.net The proposed mechanism involves a dual activation pathway:

Activation of the Carbonyl Compound: The silver ion (Ag⁺) in the catalyst acts as a Lewis acid, coordinating to the oxygen atom of the aldehyde's carbonyl group. This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. nih.govresearchgate.net

Activation of the Methylene Compound: The carbonate ion (CO₃²⁻) or other basic sites on the catalyst surface function as a base, abstracting a proton from the active methylene compound (e.g., malononitrile or ethyl cyanoacetate). researchgate.netresearchgate.net This deprotonation generates a stabilized carbanion (enolate). researchgate.net

The resulting nucleophilic carbanion then attacks the activated carbonyl carbon, leading to the formation of an intermediate which subsequently undergoes dehydration to yield the final α,β-unsaturated product. researchgate.net This acid-base bifunctionality allows the catalyst to efficiently facilitate the key steps of the condensation reaction. researchgate.net

Catalytic Performance Data

The versatility of this compound-based catalysts has been demonstrated with a range of substrates.

Table 1: Knoevenagel Condensation of Various Aldehydes with Active Methylene Compounds using MS/Ag₂CO₃ Catalyst¹ Conditions: Aldehyde (1 mmol), Active Methylene Compound (1 mmol), MS/Ag₂CO₃ (0.015 g), solvent-free, 60 °C, ultrasonic irradiation.

| Entry | Aldehyde | Active Methylene Compound | Time (min) | Yield (%) |

| 1 | Benzaldehyde | Ethyl Cyanoacetate | 25 | 95 |

| 2 | 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | 30 | 92 |

| 3 | 4-Nitrobenzaldehyde | Ethyl Cyanoacetate | 20 | 98 |

| 4 | 4-Methoxybenzaldehyde | Ethyl Cyanoacetate | 40 | 90 |

| 5 | Benzaldehyde | Malononitrile | 15 | 98 |

| 6 | 4-Chlorobenzaldehyde | Malononitrile | 20 | 96 |

| 7 | 4-Nitrobenzaldehyde | Malononitrile | 10 | 99 |

| 8 | 4-Methoxybenzaldehyde | Malononitrile | 30 | 94 |

¹Data sourced from Karimkhah et al., Scientific Reports, 2021. nih.gov

Table 2: Knoevenagel Condensation using CdS/CeO₂/Ag₂CO₃ Catalyst² Conditions: Aldehyde (1 mmol), Malononitrile (1.2 mmol), CdS/CeO₂/Ag₂CO₃ (10% w/w), Water, 20 °C.

| Entry | Aldehyde | Time (min) | Yield (%) |

| 1 | Benzaldehyde | 33 | 92.19 |

| 2 | 4-Nitrobenzaldehyde | 28 | 95.34 |

| 3 | 4-Chlorobenzaldehyde | 38 | 89.27 |

| 4 | 4-Hydroxybenzaldehyde | 43 | 86.55 |

²Data sourced from Seid et al., Scientific Reports, 2025. nih.gov

Electrochemical Behavior of Silver Carbonate

Electro-aggregation Phenomena of Silver Carbonate Colloidal Suspensions

The electrochemical behavior of colloidal suspensions of this compound has demonstrated unique characteristics in voltammetric studies. Research has shown that these suspensions can undergo electro-aggregation on electrode surfaces, such as polycrystalline platinum, leading to the formation of modified electrodes. researchgate.net This process is characterized by electrochemical signals that are typical of nucleation processes. researchgate.net The stability of silver nanoparticles, which can be stabilized by carbonate ions, is a critical factor in these phenomena. mdpi.com The aggregation is influenced by the destruction of the electric double layer surrounding the nanoparticles, which can be caused by an increase in the solution's ionic strength or neutralization of the particle's surface charge. mdpi.com

The electro-aggregation of this compound particles is dependent on several experimental parameters. These include the applied voltage, the nature of the voltage application (DC or AC), the concentration of metallic ions, and the conductivity of the aqueous subphase. researchgate.net Studies on similar silver radiosol systems have shown that the surface excess of silver-containing species and the electro-aggregation-disaggregation processes are dependent on both time and electrode potential. researchgate.net The aggregation of carbonate-coated silver nanoparticles is significantly enhanced by electrolyte concentrations, for instance, above 2 mM Ca²⁺ or 100 mM Na⁺. acs.org This aggregation is primarily controlled by the electrolyte type and concentration in natural waters. acs.org

The process of oxidative dissolution can also play a role, where silver nanoparticles react with oxygen to form Ag⁺ ions, subsequently leading to aggregation. mdpi.com This process is accelerated in nano-sized silver compared to bulk silver. mdpi.com The stability of the carbonate hydrosol is compromised when mixed with waters of varying origins due to changes in ionic strength and charge neutralization, leading to the aggregation and precipitation of the particles. mdpi.com

Electrocatalytic Activity of this compound Modified Electrodes (e.g., Glyphosate (B1671968) Oxidation)

Electrodes modified by the electro-aggregation of this compound particles have shown significant catalytic activity. researchgate.net A key application of this is in the electrochemical oxidation of pesticides like glyphosate. researchgate.netmdpi.com Glyphosate is typically non-electroactive at accessible potentials, making its direct electrochemical detection challenging. researchgate.net However, this compound-modified electrodes facilitate its oxidation, overcoming common issues like electrode surface passivation. researchgate.net

The modification of a platinum electrode with electro-aggregated this compound creates a surface that is catalytically active for glyphosate oxidation. researchgate.netorcid.org This method allows for the determination of glyphosate in a linear range, for example, from 0 to 3.80 mM, using techniques like differential pulse voltammetry (DPV) and linear sweep voltammetry (LSV). mdpi.com The catalytic effect circumvents the need for more complex or noble metal electrodes that often involve laborious preparation procedures. researchgate.net The mechanism involves the interaction of glyphosate with the modified electrode surface, enabling its oxidation at a detectable potential.

Research into various electrode modifications for glyphosate detection provides context for the utility of this compound. For instance, glassy carbon electrodes modified with copper phthalocyanine/multi-walled carbon nanotubes have been used for indirect glyphosate detection based on the formation of a stable complex with copper ions. mdpi.com Similarly, carbon paste electrodes have been employed for the oxidation of the isopropylamine (B41738) salt of glyphosate. mdpi.com The this compound-modified electrode offers a distinct approach, leveraging the in-situ formed catalytic surface for direct oxidation.

Performance of this compound Modified Electrode for Glyphosate Detection

| Electrode Type | Analytical Technique | Electrolyte | Linear Range | Detection Limit | Reference |

|---|---|---|---|---|---|

| Electro-aggregated this compound on Platinum | DPV, LSV | 0.1 M Na₂CO₃ | 0–3.80 mM | 40.0 µM | mdpi.com |

Interfacial Electrochemistry of this compound on Electrode Surfaces

The formation of insoluble silver salts, including this compound, on silver electrodes is a subject of significant electrochemical interest due to its relevance in systems like galvanic cells and batteries. orientjchem.org The electrochemical behavior of a silver electrode in various electrolytes, including those containing carbonate, involves the electroformation and electroreduction of these salt films. orientjchem.org During anodic polarization in a solution containing carbonate ions, a silver electrode can be oxidized. This process can lead to the formation of a this compound (Ag₂CO₃) layer on the electrode surface. This formation is part of a complex series of electrochemical reactions that can also include the formation of silver oxides. orientjchem.org The stability constant for Ag₂CO₃ is significant (8.46 x 10⁻¹² M²), indicating that the formation of a surface layer is a favorable process in the presence of carbonate ions. nsf.gov

Carbonate-based electrolytes are widely used in energy storage systems like lithium-ion and sodium-ion batteries. jst.go.jpresearchgate.net The electrochemical behavior of silver in such electrolytes is crucial for applications where silver might be used as an electrode material or as an additive. jst.go.jp In carbonate-based electrolytes, such as those containing ethylene (B1197577) carbonate (EC), the formation of a solid-electrolyte interphase (SEI) is a key process. xmu.edu.cnxmu.edu.cn Studies using in-situ surface-enhanced Raman scattering (SERS) on silver nanosubstrates have been employed to monitor the formation and evolution of the SEI in real-time. xmu.edu.cnxmu.edu.cn

These investigations reveal that the reduction of the carbonate solvent (like EC) initiates at specific potentials (e.g., around 1.5 V vs. Li/Li⁺), leading to the formation of a multi-layered SEI. xmu.edu.cn This SEI typically consists of an inorganic inner layer and an organic-rich outer layer. xmu.edu.cn The presence of silver can influence these reactions; for example, Li-Ag alloying can occur at potentials around 0.2 V, which can affect the detection of the evolving SEI. xmu.edu.cn The stability of the electrolyte itself is a critical factor, as decomposition of carbonate solvents can occur, forming species like lithium carbonate as a discharge product in Li-air batteries. jst.go.jp

Carbon paste electrodes (CPEs) modified with silver-containing compounds are versatile tools in electroanalysis. mdpi.comajchem-a.com The intrinsic silver within the electrode material exhibits distinct redox behavior that can be harnessed for sensing applications. mdpi.com For instance, a CPE modified with a ternary silver-copper (B78288) sulfide (B99878) containing intrinsic silver shows characteristic anodic and cathodic peaks in cyclic voltammograms, which are a direct consequence of the redox behavior of the intrinsic silver. mdpi.com

This redox activity is sensitive to the surrounding chemical environment and can be used for the indirect determination of various analytes. mdpi.com In one application, the presence of cysteine significantly impacts the electrochemical behavior of the modified CPE. mdpi.com The interaction between cysteine and silver ions, which are made available through the redox cycling of the intrinsic silver, forms the basis for the analytical method. mdpi.com The electroanalytical signal, often a well-defined cathodic peak, can be used for quantification. mdpi.com The performance of such electrodes can be optimized by adjusting parameters like the amount of the silver-containing modifier in the carbon paste and the pH of the buffer solution. mdpi.comajchem-a.com

Electrochemical Determination using Silver-Modified Carbon Paste Electrodes

| Analyte | Electrode Modifier | Analytical Method | Key Electrochemical Signal | Linear Range(s) | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|---|

| Cysteine | Ternary silver-copper sulfide | DPV | Cathodic peak at 0.055 V | 0.1-2.5 µM & 5.6-28 µM | 0.032 µM | mdpi.com |

| Silver(I) | New pantazene ligand | DPV | Oxidation peak at 0.4-0.5 V | 10⁻⁹ to 10⁻⁸ mol/L | 1.61x10⁻¹⁰ mol/L | ajchem-a.com |

| Silver(I) | Keratin | Voltammetry | Reoxidation wave at 0.14 V | Not specified | 2x10⁻⁸ mol/dm³ | rsc.org |

Advanced Materials Science and Nanotechnology Research of Silver Carbonate

Design and Synthesis of Silver Carbonate Nanostructures with Tailored Properties

The functionality of this compound nanomaterials is intrinsically linked to their physical and chemical characteristics, such as size, shape, and surface chemistry. Consequently, a primary focus of research is the development of synthesis methods that allow for precise control over these properties.

The morphology and size distribution of this compound nanoparticles are critical parameters that influence their performance in various applications. Scientists have developed several synthesis techniques to tailor these properties, including chemical reduction, precipitation, and green synthesis methods. mdpi.comnih.gov

Chemical reduction is a common "bottom-up" approach where a silver salt precursor, such as silver nitrate (B79036), is reduced to form silver nanoparticles. mdpi.com The choice of reducing agent, capping agents, and reaction conditions like temperature and pH plays a crucial role in determining the final morphology. mdpi.comwikipedia.orgmdpi.com For instance, a two-step chemical reduction process using sodium borohydride (B1222165) as a reducing agent has been employed to produce this compound nanoparticles with an average size of 10.29 nm. mdpi.comnih.gov This method involves the slow, dropwise addition of sodium carbonate to a silver nitrate solution to facilitate controlled nucleation, followed by reduction to form stable nanoparticles. nih.gov The use of mixed amine ligands in chemical redox processes has also been shown to produce a variety of shapes, from nanocubes to one-dimensional nanobelts, by controlling the relative growth rates of different crystal planes. rsc.org

Precipitation is another widely used, facile method for synthesizing this compound nanostructures. researchgate.net This technique typically involves reacting a soluble silver salt with a carbonate source. For example, short rods of this compound have been prepared via a precipitation reaction between silver nitrate and sodium bicarbonate. researchgate.netcapes.gov.br The size of these nanorods was reported to be in the range of 20 to 50 nm. nih.gov

Green synthesis offers an environmentally friendly alternative to conventional chemical and physical methods. nih.gov This approach utilizes biological entities like bacteria or plant extracts as reducing and stabilizing agents. wikipedia.org A pioneering study reported the biosynthesis of this compound nanoparticles using marine actinobacteria. nih.gov This method yielded nanoparticles with an average size ranging from 90 nm to 110 nm and a triangular shape. nih.gov The study highlighted that various parameters, including the specific bacterial strain, culture pH, and temperature, significantly influence the morphology and size of the resulting nanoparticles. nih.gov

The table below summarizes various synthesis methods and the resulting nanoparticle characteristics.

| Synthesis Method | Precursors/Agents | Morphology | Size | Reference(s) |

| Chemical Reduction | Silver Nitrate, Sodium Carbonate, Sodium Borohydride | Irregular, Aggregated | 10.29 nm | mdpi.comnih.gov |

| Precipitation | Silver Nitrate, Sodium Bicarbonate, Polyvinylpyrrolidone | Rod-like | 20-50 nm | nih.gov |

| Green Synthesis | Marine Actinobacteria (Saccharopolyspora erythraea) | Triangular | 90-110 nm | nih.gov |

| Solid-State Synthesis | This compound, Violuric Acid | Spherical | ~60 nm | edu.krd |

One common approach is the use of capping or stabilizing agents during synthesis. These agents, often polymers or organic molecules, adsorb to the nanoparticle surface, preventing aggregation and controlling growth. mdpi.comnih.gov In biological synthesis methods, bio-organic molecules from the organism can act as natural capping agents, which have a significant impact on the chemical, physical, and biological features of the nanoparticles. nih.gov

For more targeted enhancements, specific functional groups or molecules can be attached post-synthesis. Glutaraldehyde, a bifunctional crosslinker, has been used to functionalize the surface of silver nanoparticles for enzyme immobilization. kau.edu.sa This covalent coupling can create a stable nanomatrix for biotechnological applications, such as the development of lactose-free dairy products. kau.edu.sa

To improve biocompatibility and reduce potential toxicity, especially for biomedical applications, nanoparticles can be coated with biological molecules. nih.gov Chitosan, a natural polysaccharide, has been used to coat silver nanoparticles, resulting in higher biocompatibility compared to unmodified nanoparticles. nih.gov Similarly, modifying the surface with phospholipid derivatives or human albumin can enhance biocompatibility and stability in biological fluids. kau.edu.sanih.gov

Functionalization can also be used to create core-shell nanostructures with novel properties for specific applications like insect vector control. For example, the pesticide deltamethrin (B41696) has been conjugated to the surface of nanosilver particles, creating a nanovector that showed increased efficacy against mosquitoes. researchgate.net This surface modification enhances the delivery and effectiveness of the active agent. researchgate.net

Integration of this compound in Functional Materials and Composites for Specific Research Applications

To overcome some of the limitations of pure this compound, such as its relatively poor stability, and to unlock new functionalities, it is often integrated into composite materials. ikm.org.my These composites combine this compound with other materials, such as different semiconductors or carbon-based nanostructures, leading to synergistic effects and enhanced performance in various research applications. ikm.org.myrsc.org

A significant area of research is the development of this compound-based heterojunctions for photocatalysis. By combining this compound with other semiconductors, researchers can promote the separation of photo-generated electron-hole pairs, a key factor in improving photocatalytic efficiency. rsc.org Examples of such heterojunctions include composites with titanium dioxide (TiO₂), zinc oxide (ZnO), silver oxide (Ag₂O), silver phosphate (B84403) (Ag₃PO₄), and silver halides (AgX, where X = Cl, Br, I). rsc.org A novel composite of this compound and niobium pentoxide (Nb₂O₅) has also been synthesized via a facile precipitation method. ikm.org.my Morphological analysis of this composite showed irregular spherical Nb₂O₅ particles distributed on the surface of irregular short rod structures of Ag₂O₃, creating a promising candidate for enhanced photocatalytic applications. ikm.org.my

Carbon-based materials are also used as supports and co-catalysts. A composite of this compound loaded on activated carbon (AC) was developed using an ion-exchange deposition method. researchgate.net This Ag₂CO₃/AC composite exhibited a larger surface area and a higher adsorption capacity for organic pollutants compared to pure Ag₂CO₃, leading to a remarkable removal efficiency of the dye Rhodamine B under visible light through a synergy of adsorption and photodegradation. researchgate.net Similarly, modifying this compound with sulfur-doped graphene oxide has been shown to improve photocatalytic activity by reducing the recombination rate of charge carriers. researchgate.net

Beyond photocatalysis, this compound composites are explored for electronic applications. For instance, it can be used to enhance the electrical conductivity of polystyrene-based composites, which have potential use in the aerospace industry for anti-static applications. sigmaaldrich.com

The table below details several this compound composites and their targeted research applications.

| Composite Material | Synthesis Method | Research Application | Reference(s) |

| Ag₂CO₃/Nb₂O₅ | Chemical Precipitation | Photocatalysis | ikm.org.my |

| Ag₂CO₃/Activated Carbon (AC) | Ion-Exchange Deposition | Photocatalytic degradation of organic pollutants | researchgate.net |

| Ag₂CO₃/TiO₂ | Hydrothermal Synthesis | Photocatalysis | sigmaaldrich.com |

| Ag₂CO₃/ZnO | - | Photocatalysis | rsc.org |

| Ag₂CO₃/Polystyrene | - | Anti-static applications in aerospace | sigmaaldrich.com |

| Ag₂CO₃/Silver Halides (AgX) | - | Photocatalysis | rsc.orgsigmaaldrich.com |

Research into Enhanced Material Stability and Reactivity of this compound Nanomaterials

A primary challenge in the practical application of this compound nanomaterials, particularly in photocatalysis, is their instability, especially the tendency to undergo photocorrosion (decomposition under light). researchgate.netikm.org.my Consequently, significant research efforts are directed towards enhancing both the stability and the intrinsic reactivity of these materials.

One straightforward strategy to improve stability is the addition of certain ions during or after synthesis. It has been shown that adding sodium carbonate (Na₂CO₃) to the photocatalytic system greatly improves the stability of this compound. researchgate.netcapes.gov.br More advanced approaches involve modifying the material's composition. For example, the synthesis of sulfate-modified this compound (SO₄²⁻-Ag₂CO₃) via a simple precipitation method has been reported as a promising route to improve stability against photocorrosion. rsc.orgrsc.org This modification not only enhanced stability but also significantly boosted the photocatalytic activity, with the degradation rate constant doubling compared to pristine Ag₂CO₃. rsc.org The improved performance was attributed to an electronic transfer from the sulfate (B86663) group to the this compound conduction band, which enhances the formation of highly reactive radical species. rsc.orgrsc.org

The inherent composition of the nanoparticles also plays a role. The inclusion of carbonate ions (CO₃²⁻) is believed to enhance the material's biocompatibility, biodegradability, stability, and chemical reactivity. nih.gov

Environmental Chemistry and Remediation Studies Involving Silver Carbonate

Silver Carbonate in Artificial Carbon Storage Research